molecular formula C11H16N2 B168726 4-(Piperidin-3-yl)aniline CAS No. 19733-56-3

4-(Piperidin-3-yl)aniline

Cat. No.: B168726
CAS No.: 19733-56-3
M. Wt: 176.26 g/mol
InChI Key: COUOFYDJUDASPJ-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)aniline is an organic compound with the molecular formula C11H16N2. It consists of a piperidine ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)aniline typically involves a multi-step process. One common method starts with the reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is then reduced using zinc chloride and sodium borohydride to yield this compound .

Industrial Production Methods: For large-scale industrial production, the method described above is advantageous due to its mild conditions and high yield. The process avoids the use of precious metals, making it cost-effective and suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-3-yl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-3-yl)aniline is unique due to its combined piperidine and aniline structure, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable intermediate in the synthesis of complex pharmaceuticals .

Biological Activity

4-(Piperidin-3-yl)aniline, a compound characterized by its piperidine and aniline moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and its role as an intermediate in drug synthesis.

Chemical Structure and Properties

The chemical formula for this compound is C11H15NC_{11}H_{15}N, with a molecular weight of approximately 175.25 g/mol. Its structure consists of a piperidine ring attached to an aniline group, which is significant for its biological interactions.

Property Value
Molecular FormulaC₁₁H₁₅N
Molecular Weight175.25 g/mol
SolubilitySoluble in alcohol
Chiral CenterYes (at piperidine N)

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably Niraparib, a PARP inhibitor used in cancer treatment. The compound's structural features allow for modifications that enhance drug efficacy and specificity against cancer cells by inhibiting DNA repair mechanisms .

Anticancer Properties

Research indicates that compounds with similar structures to this compound often exhibit activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

In a study involving the introduction of piperidine groups into quinazoline derivatives, compounds were synthesized that displayed potent PI3Kδ inhibitory activities with IC₅₀ values comparable to established drugs like idelalisib . This suggests that this compound and its derivatives could be explored further for their anticancer potential.

While this compound does not act as a direct drug, its significance lies in its role as a building block for therapeutic agents. The mechanisms through which it may exert biological effects include:

  • Inhibition of DNA Repair : As part of Niraparib, it inhibits PARP enzymes involved in DNA repair, leading to increased DNA damage in cancer cells.
  • Modulation of Enzymatic Activity : The compound may interact with various enzymes and receptors involved in cancer progression, potentially altering pathways critical for tumor growth .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural features in determining the biological activity of piperidine-containing compounds. For example:

  • Substituent Effects : Variations in substituents on the aniline ring can significantly influence the binding affinity and selectivity towards biological targets.
  • Chirality : The presence of a chiral center at the piperidine nitrogen can affect pharmacokinetic properties and interactions within biological systems .

Case Studies

  • Niraparib Synthesis : Research has demonstrated that this compound is instrumental in synthesizing Niraparib, which has shown efficacy against ovarian cancer by targeting PARP enzymes .
  • PI3Kδ Inhibitors : A series of quinazoline derivatives incorporating piperidine groups were evaluated for their PI3Kδ inhibitory activities, revealing several compounds with nanomolar potency, indicating the potential therapeutic applications of piperidine derivatives .

Properties

IUPAC Name

4-piperidin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUOFYDJUDASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647992
Record name 4-(Piperidin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19733-56-3
Record name 4-(3-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19733-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperidin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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